Fulaimei
Descripción
Propiedades
Fórmula molecular |
C215H336N56O69S3 |
|---|---|
Peso molecular |
4906 g/mol |
Nombre IUPAC |
5-[[2-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[2-[[2-[[1-[[1-[[1-[[2-[[1-[1-[1-[1-[[1-amino-3-[1-[3-[2-[2,6-bis[2-(2-methoxyethoxy)ethoxycarbonylamino]hexanoylamino]ethylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-1-oxopropan-2-yl]amino]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidin-2-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]carbamoyl]pyrrolidine-2-carbonyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-methyl-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C215H336N56O69S3/c1-19-21-46-130(239-190(310)137(59-66-159(220)277)244-188(308)132(49-31-34-74-217)241-201(321)148(106-272)256-196(316)143(93-114(7)8)251-198(318)147(98-171(294)295)254-202(322)149(107-273)257-208(328)175(121(16)275)265-200(320)145(95-123-43-26-23-27-44-123)255-207(327)174(120(15)274)261-163(281)105-232-183(303)135(60-67-166(284)285)238-178(298)118(13)236-180(300)127(218)97-125-101-224-111-234-125)186(306)246-139(62-69-168(288)289)192(312)247-140(63-70-169(290)291)191(311)245-138(61-68-167(286)287)185(305)237-119(14)179(299)263-172(115(9)10)205(325)248-133(51-36-76-227-212(222)223)189(309)243-136(57-56-112(3)4)193(313)252-144(94-122-41-24-22-25-42-122)199(319)264-173(116(11)20-2)206(326)249-141(64-71-170(292)293)194(314)253-146(96-124-100-229-128-47-29-28-45-126(124)128)197(317)250-142(92-113(5)6)195(315)240-131(48-30-33-73-216)187(307)242-134(58-65-158(219)276)182(302)231-102-161(279)230-103-164(282)262-204(324)154-53-38-81-269(154)213(332)259-151(109-342)203(323)258-150(108-341)184(304)233-104-162(280)235-117(12)176(296)153-52-37-79-267(153)209(329)155-54-39-80-268(155)210(330)156-55-40-82-271(156)266-152(177(221)297)110-343-157-99-165(283)270(211(157)331)83-72-160(278)225-77-78-226-181(301)129(260-215(334)340-91-89-338-87-85-336-18)50-32-35-75-228-214(333)339-90-88-337-86-84-335-17/h22-29,41-45,47,100-101,111-121,127,129-157,172-175,229,266,272-275,341-342H,19-21,30-40,46,48-99,102-110,216-218H2,1-18H3,(H2,219,276)(H2,220,277)(H2,221,297)(H,224,234)(H,225,278)(H,226,301)(H,228,333)(H,230,279)(H,231,302)(H,232,303)(H,233,304)(H,235,280)(H,236,300)(H,237,305)(H,238,298)(H,239,310)(H,240,315)(H,241,321)(H,242,307)(H,243,309)(H,244,308)(H,245,311)(H,246,306)(H,247,312)(H,248,325)(H,249,326)(H,250,317)(H,251,318)(H,252,313)(H,253,314)(H,254,322)(H,255,327)(H,256,316)(H,257,328)(H,258,323)(H,259,332)(H,260,334)(H,261,281)(H,263,299)(H,264,319)(H,265,320)(H,284,285)(H,286,287)(H,288,289)(H,290,291)(H,292,293)(H,294,295)(H4,222,223,227)(H,262,282,324) |
Clave InChI |
HMBNERZDNUGUBS-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)NC(=O)C4CCCN4C(=O)NC(CS)C(=O)NC(CS)C(=O)NCC(=O)NC(C)C(=O)C5CCCN5C(=O)C6CCCN6C(=O)C7CCCN7NC(CSC8CC(=O)N(C8=O)CCC(=O)NCCNC(=O)C(CCCCNC(=O)OCCOCCOC)NC(=O)OCCOCCOC)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC9=CC=CC=C9)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)N |
Origen del producto |
United States |
Mechanistic and Molecular Elucidation of Polyethylene Glycol Loxenatide Action
Detailed Analysis of GLP-1 Receptor Cellular Signaling Pathways
Activation of the GLP-1 receptor by agonists like Polyethylene (B3416737) Glycol Loxenatide triggers multiple intracellular signaling pathways, predominantly involving G proteins and β-arrestin. These pathways collectively lead to enhanced glucose-dependent insulin (B600854) secretion and other metabolic benefits.
The primary signaling pathway activated by GLP-1 receptor agonists is coupled to the stimulatory G protein (Gαs). Upon ligand binding, the GLP-1 receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαs subunit. The activated Gαs subunit then dissociates from the G protein complex and directly activates adenylyl cyclase (AC), a membrane-bound enzyme. nih.govmedchemexpress.comnih.govechemportal.org
Activation of adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). nih.govmedchemexpress.comnih.gov The resulting increase in intracellular cAMP concentration is a key second messenger in GLP-1 receptor signaling. Elevated cAMP levels subsequently activate protein kinase A (PKA) and exchange protein directly activated by cAMP-2 (Epac-2), which play crucial roles in mediating the downstream effects of GLP-1 signaling, particularly in promoting glucose-dependent insulin secretion from pancreatic beta cells. nih.gov
While the Gαs/cAMP pathway is considered predominant, there is also evidence that the GLP-1 receptor can couple to the Gαq protein, particularly under certain conditions or in specific cellular contexts. nih.govmedchemexpress.comechemportal.org Activation of the Gαq pathway initiates a cascade involving phospholipase C (PLC). nih.govmedchemexpress.comechemportal.org
Following agonist binding and G protein activation, the GLP-1 receptor undergoes phosphorylation at its C-terminal tail. This phosphorylation facilitates the recruitment of β-arrestin proteins to the receptor. nih.govmedchemexpress.comnih.govechemportal.org Beta-arrestin binding serves a dual role: it can sterically hinder the interaction of the receptor with G proteins, contributing to signal termination and desensitization, and it also acts as an adaptor protein to initiate receptor internalization. nih.gov
Receptor internalization, often occurring via clathrin-mediated endocytosis, removes the activated receptor from the cell surface. This process is a key mechanism for regulating the intensity and duration of GLP-1 receptor signaling. Internalized receptors can either be dephosphorylated and recycled back to the cell surface, allowing for resensitization, or they can be targeted for degradation, leading to receptor downregulation. The balance between receptor recycling and degradation influences the cell's long-term responsiveness to GLP-1 receptor agonists. While β-arrestin is known to be recruited to the GLP-1R, some studies suggest that agonist-induced internalization might also involve other pathways, such as those dependent on caveolin-1 (B1176169) and dynamin, and may not be solely reliant on β-arrestin.
Gαq Pathway Activation and Associated Downstream Cascades (e.g., Phospholipase C, Inositol Triphosphate 3, Diacylglycerol, Protein Kinase C, Intracellular Ca2+ Influx)
Structural Biology of Loxenatide Interaction with the GLP-1 Receptor
The interaction between Polyethylene Glycol Loxenatide and the GLP-1 receptor is governed by specific structural features of both the ligand and the receptor, influencing binding affinity, kinetics, and the resulting conformational changes that lead to receptor activation.
Polyethylene Glycol Loxenatide binds to the GLP-1 receptor with high affinity, allowing it to exert its pharmacological effects at relatively low concentrations. The binding involves interactions between amino acid residues in the peptide portion of Loxenatide and specific binding sites within the extracellular domain and transmembrane helices of the GLP-1 receptor. Studies comparing the binding affinity of modified GLP-1 analogs to the receptor are crucial for understanding their potency and duration of action. medchemexpress.com The PEGylation of Loxenatide, while primarily aimed at extending half-life by reducing renal clearance and degradation by enzymes like DPP-4, can also influence its interaction with the receptor and surrounding environment. google.comnih.gov
Ligand-Receptor Binding Kinetics and Affinity Studies
Molecular Impact of PEGylation on Loxenatide's Bioactivity and Stability
PEGylation, the process of covalently attaching polyethylene glycol chains to a molecule, is a widely used strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of peptide and protein therapeutics patsnap.comacs.orgtandfonline.com. In the case of Polyethylene Glycol Loxenatide, PEGylation confers several advantages, primarily contributing to its long duration of action and improved stability patsnap.comeuropeanreview.orgfrontiersin.org.
The attachment of PEG increases the molecular size of Loxenatide, which significantly reduces its renal clearance patsnap.comeuropeanreview.org. This decreased filtration by the kidneys leads to a prolonged presence of the drug in the bloodstream, allowing for less frequent administration, typically once weekly patsnap.comeuropeanreview.org. Furthermore, PEGylation provides a protective shield around the peptide, enhancing its resistance to enzymatic degradation, particularly by dipeptidyl peptidase-4 (DPP-4), the enzyme that rapidly inactivates native GLP-1 and its mimetics like exenatide (B527673) europeanreview.orgeuropeanreview.orgfrontiersin.org. This increased stability against enzymatic breakdown further contributes to the extended half-life of Polyethylene Glycol Loxenatide, reported to be between 5.5 and 5.8 days or 131.8–139.8 hours europeanreview.orgfrontiersin.org.
Influence on Receptor Binding Stability
Studies on PEGylated proteins have shown that the attached PEG polymer can create steric hindrance, potentially affecting the binding affinity and kinetics of the modified molecule to its target receptor acs.orgresearchgate.net. However, Polyethylene Glycol Loxenatide is designed to retain effective binding and activation of the GLP-1 receptor despite the PEG modification patsnap.com. The specific site-directed PEGylation and the nature of the PEG linker are optimized to minimize negative impacts on receptor interaction while maximizing the benefits of extended half-life researchgate.net. Research indicates that Polyethylene Glycol Loxenatide is an effective GLP-1R agonist, capable of stimulating insulin secretion and exerting other GLP-1 mediated effects by binding to the receptor patsnap.compatsnap.comnih.gov. The functional outcome of this binding is the activation of downstream signaling pathways, primarily the Gαs/cAMP pathway, which mediates the glucose-dependent insulin release and other metabolic benefits patsnap.compatsnap.commdpi.comscholasticahq.com.
Mechanisms for Prolonged Action at the Molecular Level
The prolonged action of Polyethylene Glycol Loxenatide at the molecular level is a direct consequence of its enhanced pharmacokinetic properties conferred by PEGylation. The increased molecular size due to the attached PEG chain significantly reduces the rate at which the molecule is filtered by the kidneys, a primary route of clearance for smaller peptides patsnap.comeuropeanreview.org. This reduced renal clearance leads to higher and more sustained plasma concentrations of the drug over an extended period patsnap.com.
Furthermore, the PEGylation protects the peptide core of Loxenatide from degradation by ubiquitous proteases, particularly DPP-4 europeanreview.orgeuropeanreview.orgfrontiersin.org. The amino acid substitutions at positions 2, 14, 28, and 39 of the exendin-4 (B13836491) base also contribute to this resistance to DPP-4 degradation europeanreview.orgeuropeanreview.org. This enzymatic stability ensures that a larger proportion of the administered dose remains intact and pharmacologically active in the circulation for a longer duration frontiersin.org. The combination of reduced renal clearance and increased enzymatic stability results in the significantly extended half-life of Polyethylene Glycol Loxenatide, allowing for its once-weekly dosing regimen while maintaining therapeutic levels of GLP-1 receptor activation patsnap.comhspharm.comeuropeanreview.org.
Comparative Mechanistic Studies with Other GLP-1R Agonists
Comparing the mechanistic profile of Polyethylene Glycol Loxenatide with other GLP-1R agonists reveals both shared fundamental mechanisms and distinctions, particularly concerning signaling pathway modulation and the mechanisms of dual and triple incretin (B1656795) agonists. All GLP-1R agonists, including Polyethylene Glycol Loxenatide, exert their primary therapeutic effects by binding to and activating the GLP-1 receptor, a G protein-coupled receptor (GPCR) patsnap.compatsnap.comgavinpublishers.commdpi.com. This activation predominantly signals through the Gαs subunit, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels mdpi.comportlandpress.com. The rise in cAMP activates protein kinase A (PKA) and other downstream effectors, ultimately promoting glucose-dependent insulin secretion, inhibiting glucagon (B607659) release, and mediating other metabolic actions patsnap.comgavinpublishers.comscholasticahq.com.
However, different GLP-1R agonists, despite acting on the same receptor, can exhibit differences in their interaction with the receptor and downstream signaling, a phenomenon known as biased agonism portlandpress.comfrontiersin.orgnih.gov.
Analysis of Differential Signaling Pathway Modulation
While the primary signaling pathway for GLP-1R agonists is the Gαs/cAMP pathway, the GLP-1 receptor is known to be pleiotropically coupled and can also interact with other G proteins, such as Gαi/o and Gαq, leading to the activation of additional downstream pathways, including those involving intracellular calcium mobilization and mitogen-activated protein kinases like ERK1/2 mdpi.comportlandpress.com. The specific structural characteristics of different GLP-1R agonists can influence which of these pathways are preferentially activated or the extent of their activation, leading to differential signaling pathway modulation portlandpress.comnih.gov.
While specific detailed comparative studies on the differential signaling pathway modulation of Polyethylene Glycol Loxenatide against a wide range of other GLP-1R agonists were not extensively detailed in the search results, the general principle of biased agonism within the GLP-1R agonist class suggests that such differences may exist. Polyethylene Glycol Loxenatide has been shown to activate the insulin PI3K/AKT pathway, contributing to its hypoglycemic effects and potential protective effects on beta-cells frontiersin.orgnih.govresearchgate.net. Further research specifically comparing the signaling profiles of Polyethylene Glycol Loxenatide with other marketed GLP-1R agonists would provide a more comprehensive understanding of any differential pathway modulation.
Mechanisms of Action of Dual and Triple Incretin Agonists
Dual and triple incretin agonists represent a newer class of therapeutics that target multiple incretin or related receptors, typically the GLP-1 receptor, the glucose-dependent insulinotropic polypeptide receptor (GIPR), and/or the glucagon receptor (GCGR) gavinpublishers.comuspharmacist.comresearchgate.netunimi.itnih.gov. These unimolecular agonists are designed to harness the complementary effects of activating multiple pathways involved in glucose homeostasis and energy metabolism gavinpublishers.comnih.govresearchgate.netnih.gov.
The mechanism of action of dual agonists, such as the GLP-1R/GIPR co-agonist tirzepatide, involves activating both the GLP-1 and GIP receptors gavinpublishers.comuspharmacist.commdpi.com. Both GLP-1 and GIP are incretin hormones that enhance glucose-dependent insulin secretion gavinpublishers.comuspharmacist.com. While GLP-1 also suppresses glucagon and slows gastric emptying, GIP's effects on glucagon are less consistent and can even be stimulatory under certain conditions uspharmacist.come-enm.org. However, the combined activation of both receptors by a dual agonist like tirzepatide has demonstrated synergistic effects on glycemic control and body weight reduction compared to GLP-1R agonists alone gavinpublishers.comnih.govuspharmacist.com. This synergy may arise from the distinct and overlapping signaling pathways activated by each receptor, leading to a more comprehensive metabolic improvement frontiersin.orgnih.gov. For instance, GIPR activation primarily signals through Gαs, similar to GLP-1R, but may also involve other pathways gavinpublishers.comfrontiersin.org.
Triple agonists, which additionally target the glucagon receptor (GCGR), introduce another layer of complexity researchgate.netunimi.itnih.gov. Glucagon primarily increases hepatic glucose production by activating the GCGR e-enm.org. While this might seem counterintuitive for a glucose-lowering medication, co-activation of the GCGR along with GLP-1R and GIPR in a single molecule has shown promising results in preclinical and clinical studies researchgate.netunimi.it. The proposed mechanisms for the benefits of triple agonists include a favorable impact on energy expenditure mediated by glucagon, coupled with the insulinotropic and appetite-suppressing effects of GLP-1 and GIP researchgate.netmdpi.com. The balance of agonism at each receptor is crucial for achieving the desired therapeutic outcome while mitigating potential adverse effects unimi.it.
Synthesis and Chemical Modification Methodologies for Polyethylene Glycol Loxenatide
Development and Optimization of PEGylation Techniques for Peptidic Compounds
PEGylation, the covalent attachment of polyethylene (B3416737) glycol chains to a molecule, is a widely used strategy to improve the pharmacokinetic properties of peptide and protein therapeutics. guidetopharmacology.org This modification increases the hydrodynamic size of the molecule, reducing renal clearance and protecting against proteolytic degradation. guidetopharmacology.org
The field of PEGylation has evolved through several generations, with third-generation techniques focusing on minimizing the trade-off between extended half-life and potential loss of biological activity often observed with earlier methods. guidetopharmacology.org These advanced methodologies aim for site-specific PEGylation to ensure that the modification occurs at a location that does not interfere with the peptide's interaction with its receptor. guidetopharmacology.org Strategies explored in third-generation PEGylation include the use of releasable PEG conjugates, acting as prodrugs that slowly release the active peptide in vivo, and the creation of customizable PEGylation sites on the molecule to reduce steric hindrance. guidetopharmacology.org These approaches seek to preserve the bioactivity of the therapeutic molecule while achieving the desired pharmacokinetic benefits. guidetopharmacology.org
The characteristics of the attached PEG polymer, particularly its molecular weight (chain length) and architecture (linear versus branched), significantly influence the properties of the resulting PEGylated conjugate. Increasing the size of the PEG chain generally leads to a larger hydrodynamic radius of the conjugate, which further reduces renal filtration and increases circulation time. guidetopharmacology.org Studies have shown that increasing PEG size can improve the resolution of purification in techniques like size exclusion chromatography due to the increased size of the PEGylated protein.
The branching of the PEG structure also plays a role. Branched PEGs can increase the molecular weight of the mono-PEGylated protein and may limit the steric availability of PEGylation sites. Compared to linear PEGs of similar molecular weight, branched PEGs can lead to different shielding effects, potentially impacting surface charge and steric hindrance. While changes in the structure of attached PEG (linear or branched) may not always show significant differences in hydrodynamic radius, branched structures can cause a greater decrease in relative mobility in techniques like SDS-PAGE compared to linear PEGs of the same molecular weight. Branched PEGs have also been associated with increased pH and thermal stability and higher resistance to proteolytic digestion compared to linear molecules. The choice between linear and branched PEG, as well as the optimal chain length, is critical in optimizing the balance between extended half-life and preserved biological activity. guidetopharmacology.org
Evaluation of Third-Generation PEGylation Methodologies
Advanced Strategies in GLP-1R Peptide Agonist Development
Beyond PEGylation, other chemical modification strategies are employed to optimize the properties of GLP-1R peptide agonists, including modifications to the peptide sequence itself.
Acylation, typically involving the conjugation of fatty acids to the peptide, is another strategy used to enhance the characteristics of GLP-1R agonists, primarily by prolonging their pharmacokinetic profile. The addition of a fatty acid moiety promotes self-association and reversible binding to human serum albumin (HSA), which slows down renal clearance and extends the drug's half-life. This strategy has been successfully applied to other marketed GLP-1R agonists like liraglutide (B1674861) and semaglutide, resulting in significantly extended half-lives. Beyond pharmacokinetics, acylation can also directly impact GLP-1R signaling and trafficking, potentially influencing biased agonism and receptor internalization and recycling pathways. For example, a C-terminally acylated analog of exendin-4 (B13836491) showed a bias towards G protein recruitment and reduced β-arrestin-2 recruitment compared to the unmodified exendin-4.
Amino acid substitution and mutagenesis are fundamental techniques used to modify the properties of peptide agonists, including their receptor specificity, potency, and stability. By altering specific amino acid residues in the peptide sequence, researchers can improve resistance to enzymatic degradation, such as cleavage by dipeptidyl peptidase-4 (DPP-4). This can be achieved by substituting residues at or near the cleavage site.
Furthermore, amino acid substitutions can be used to optimize the peptide's interaction with the GLP-1 receptor, influencing binding affinity, potency in activating downstream signaling pathways (e.g., cAMP), and receptor selectivity. Studies have identified specific amino acid positions within the GLP-1 or exendin-4 sequence where substitutions can significantly impact GLP-1R potency and selectivity over other related receptors. For instance, certain substitutions at positions like 9, 12, and 25 in the GLP-1 sequence have been shown to improve GLP-1R selectivity by increasing GLP-1R potency and decreasing activity at other receptors like the secretin receptor (SCTR). Substitutions can also affect physicochemical properties such as solubility and the propensity for fibril formation.
In the case of Polyethylene Glycol Loxenatide, its synthesis involved replacing the chemical structure of exenatide (B527673) at N-terminal positions 2, 14, 28, and 39. nih.govhznu.edu.cnnih.gov These specific amino acid changes, combined with PEG modification, contribute to the improved resistance to DPP-4 degradation and enhanced stability of the peptide. nih.govnih.gov
Fusion Protein Design (e.g., Fusion to Fc Region of Antibodies, Antibody Conjugation, Albumin Fusion)
While PEGylation is a primary strategy for modifying Loxenatide to extend its half-life, fusion protein technology represents an alternative or complementary approach for prolonging the circulation time of peptides and proteins biochempeg.commdpi.com. This involves genetically or chemically linking the peptide to a long-circulating protein, such as the Fc region of an antibody, an entire antibody, or albumin biochempeg.commdpi.com.
Fusion to the Fc region of antibodies or albumin increases the molecular mass, similar to PEGylation, which reduces renal filtration and enzymatic degradation mdpi.com. Additionally, fusion proteins utilizing the Fc region can benefit from the neonatal Fc receptor (FcRn) recycling pathway, which helps to extend their half-life in circulation biochempeg.commdpi.com. Although the provided search results specifically detail the PEGylation of Loxenatide, the concept of fusion protein design is a recognized strategy for extending the half-life of peptide therapeutics like GLP-1 RAs biochempeg.commdpi.com. For example, dulaglutide, another GLP-1 RA, utilizes Fc fusion protein technology to achieve a long half-life biochempeg.com.
Purification and Analytical Characterization of Polyethylene Glycol Loxenatide
Following synthesis and chemical modification, the purification and comprehensive analytical characterization of Polyethylene Glycol Loxenatide are critical to ensure product purity, identity, and quality researchgate.netacs.orgsciex.com.
Purification and Analytical Characterization of Polyethylene Glycol Loxenatide
Chromatographic Methods for Impurity Profiling
Chromatographic methods are essential for purifying PEGylated proteins and profiling impurities, which can include unreacted peptide, PEG reagent, and various PEGylated isoforms or aggregates researchgate.netacs.org. Cation exchange chromatography has been shown to be effective for the purification of PEG-loxenatide on a pilot scale, yielding a high-purity product researchgate.netacs.orgacs.orgresearchgate.net. Other chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC), are also used in the analysis and purification of PEGylated peptides and for desalting purified products researchgate.netresearchgate.netfrontiersin.org. Ion-exchange chromatography is frequently used for purifying PEGylated proteins researchgate.net.
Spectroscopic Techniques for Structural Confirmation (e.g., Mass Spectrometry, Nuclear Magnetic Resonance)
Spectroscopic techniques, particularly Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are vital for confirming the structure of Polyethylene Glycol Loxenatide and characterizing the PEGylation site researchgate.netresearchgate.netsciex.comnih.govresearchgate.net.
Mass Spectrometry is a powerful tool for determining the molecular weight of the PEGylated peptide and analyzing its heterogeneity sciex.comnih.govresearchgate.net. Techniques such as LC-MS and ESI-MS are used for the analysis of PEGylated proteins researchgate.netsciex.comnih.govresearchgate.net. Tryptic peptide mapping combined with LC-MS analysis can be employed to identify the specific site of PEGylation on the peptide chain researchgate.netresearchgate.net. The analysis of large PEG molecules and PEGylated proteins by MS can be challenging due to their polydispersity and tendency to acquire multiple charges, but specialized techniques and software can help in deconvolution and accurate mass assignment sciex.comnih.gov.
Assessment of Conjugation Efficiency and Homogeneity
Assessing the efficiency and homogeneity of the PEGylation reaction is crucial for ensuring the consistency and quality of the final Polyethylene Glycol Loxenatide product acs.org. Conjugation efficiency refers to the proportion of peptide that has been successfully conjugated to PEG. Homogeneity relates to the consistency of the PEGylated product, including the number of PEG molecules attached per peptide molecule (e.g., mono-PEGylated, di-PEGylated) and the positional isomers if the PEGylation is not site-specific acs.org.
Chromatographic methods, such as RP-HPLC and ion-exchange chromatography, can be used to separate and quantify different PEGylated species and unreacted materials, thereby allowing for the assessment of conjugation efficiency and the purity of the desired mono-PEGylated product researchgate.netacs.orgresearchgate.net. Mass spectrometry also plays a key role in analyzing the distribution of PEGylated species and confirming the mass of the intended conjugate sciex.comnih.gov. Achieving high yield and purity of PEG-loxenatide is a goal in process optimization researchgate.netacs.orgresearchgate.net. Studies have reported obtaining the conjugate with high purity, exceeding 99% in some cases researchgate.netmdpi.com.
Preclinical Research and Pharmacological Characterization of Polyethylene Glycol Loxenatide
Nonclinical Safety Assessments and Toxicological Studies
Nonclinical safety assessments and toxicological studies are conducted to evaluate the potential hazards of a new compound. These studies typically include in vitro evaluations and in vivo studies in relevant animal models to assess cytotoxicity, genotoxicity, acute and chronic toxicity, and reproductive and developmental toxicity.
In Vitro Cytotoxicity and Genotoxicity Evaluations
In vitro studies are performed to assess the potential of a compound to cause damage to cells or genetic material. While specific detailed in vitro cytotoxicity and genotoxicity evaluations for Polyethylene (B3416737) Glycol Loxenatide were not extensively detailed in the consulted literature, general information regarding the PEG component and related compounds provides some context.
Low molecular weight polyethylene glycols (PEGs) have been investigated for their genotoxic potential. Studies have indicated that low molecular weight PEGs, such as tetraethylene glycol (TEG) and PEG 200, can induce chromosome aberrations in Chinese hamster cells in vitro, particularly in the presence of metabolic activation. However, higher molecular weight PEGs generally exhibit lower toxicity and genotoxicity.
Acute and Chronic Toxicity Studies in Relevant Animal Models
Acute and chronic toxicity studies in animal models are crucial for identifying potential target organs of toxicity and determining dose-response relationships. While comprehensive details of specific acute and chronic toxicity studies for Polyethylene Glycol Loxenatide were not provided in the search results, some studies in animal models evaluating its effects were mentioned.
Studies in db/db diabetic mice and high-fat diet/streptozotocin-induced diabetic rats have been used to evaluate the effects of Polyethylene Glycol Loxenatide on blood glucose and body weight. nih.gov These studies provide some insights into the compound's effects in disease models, but detailed toxicological endpoints from dedicated acute and chronic toxicity studies were not extensively reported in the provided snippets.
General toxicity studies on polyethylene glycols (PEGs) of various molecular weights in animals have shown low acute and chronic toxicity. For instance, in a 90-day oral study in rats, a no observed adverse effect level (NOAEL) for a PEG was considered to be 8000 mg/kg/day, with effects on organ weight observed at higher doses. Inhalation studies with PEG aerosols in rats also showed high NOAEC values. However, these findings relate to the PEG component itself and not necessarily the Polyethylene Glycol Loxenatide conjugate.
One notable observation in preclinical studies of some PEGylated therapeutics in animal models, particularly cynomolgus monkeys, is the occurrence of vacuolation in certain cells, such as those in the choroid plexus, following repeated high doses. This is considered a physiological response to clear foreign entities. The occurrence of vacuolation can depend on factors like the molecular weight of the PEG, the duration of the study, and the administered dose. Specific details regarding vacuolation studies for Polyethylene Glycol Loxenatide were not highlighted in the provided search results.
Reproductive and Developmental Toxicity Studies in Animal Models
Reproductive and developmental toxicity studies assess the potential of a substance to impair fertility or cause adverse effects on embryonic and fetal development. Information specifically on reproductive and developmental toxicity studies for Polyethylene Glycol Loxenatide was limited in the provided search results.
Studies on polyethylene glycols (PEGs) have generally indicated a low potential for reproductive and developmental toxicity. For example, developmental toxicity was not induced in rats given high doses of PEG 200 during gestation. Similarly, studies with PEG-g-polyvinyl alcohol grafted copolymer in rats and rabbits found no significant maternal or developmental toxicity at the highest dose tested. While propylene (B89431) glycol, a related substance, has not been shown to cause reproductive or developmental toxicity in animals or humans, its administration to pregnant or lactating patients is considered on a case-by-case basis due to potential transfer.
Comprehensive reproductive and developmental toxicity studies are typically part of the nonclinical evaluation for new drugs. However, specific data and findings from such studies for Polyethylene Glycol Loxenatide were not detailed in the consulted literature.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling in Non-Human Systems
Pharmacokinetic and pharmacodynamic profiling in non-human systems, primarily animal models, provides crucial information on how the body handles the compound (absorption, distribution, metabolism, excretion) and how the compound affects the body.
Absorption, Distribution, Metabolism, and Excretion (ADME) Analysis in Animal Models
ADME studies in animal models help understand the fate of the compound after administration. For Polyethylene Glycol Loxenatide, the PEGylation is specifically intended to modify its pharmacokinetic profile compared to unconjugated exenatide (B527673).
Preclinical studies have indicated that the kidney is the major excretion organ for Polyethylene Glycol Loxenatide (PEX168). nih.gov This is consistent with the known excretion pathway for many PEGylated compounds, which are typically cleared by glomerular filtration once their size is below the renal threshold.
Detailed information on the absorption, distribution, and metabolism of Polyethylene Glycol Loxenatide in animal models was not extensively available in the provided search results. However, the PEGylation is known to reduce enzymatic degradation, contributing to a longer half-life. wikipedia.orgnih.govnih.govguidetopharmacology.org
Determination of Half-Life and Bioavailability in Preclinical Species
The half-life and bioavailability are key pharmacokinetic parameters that influence the dosing frequency and efficacy of a drug. PEGylation of loxenatide significantly prolongs its half-life compared to unconjugated exenatide.
Studies have shown that Polyethylene Glycol Loxenatide has a prolonged half-life. While specific half-life values in preclinical species were not consistently reported across the snippets, the prolonged half-life in humans (ranging from 131.8 to 139.8 hours or 5.5 to 5.8 days) is a key characteristic attributed to the PEG modification. wikipedia.orgnih.gov This extended half-life allows for once-weekly administration. wikipedia.orgnih.govguidetopharmacology.org
The PEGylation is also reported to improve the bioavailability of loxenatide. wikipedia.orgnih.govguidetopharmacology.org Increased bioavailability and a longer half-life contribute to improved therapeutic effects and patient compliance. wikipedia.orgnih.gov
While specific quantitative data on half-life and bioavailability in various preclinical species were not detailed in the search results, the general consensus from the provided information is that PEGylation successfully extends the half-life and improves the bioavailability of loxenatide in non-human systems, supporting its development as a long-acting therapeutic.
Below is a summary of some preclinical pharmacokinetic findings mentioned in the search results:
| Parameter | Finding (Preclinical) | Source |
| Excretion Organ | Kidney identified as the major excretion organ (PEX168) | nih.gov |
| Half-Life | Prolonged compared to exenatide | wikipedia.orgnih.govnih.govguidetopharmacology.org |
| Bioavailability | Improved compared to exenatide | wikipedia.orgnih.govguidetopharmacology.org |
Correlation of PK Parameters with PD Responses in Animal Models
Preclinical studies in animal models, such as db/db mice and high-fat diet/streptozotocin-induced diabetic rats, have investigated the relationship between the pharmacokinetic (PK) parameters of Polyethylene Glycol Loxenatide and its pharmacodynamic (PD) responses. These studies aim to understand how the concentration of the compound in the body correlates with its therapeutic effects on markers of glucose metabolism. For instance, in db/db mice, treatment with Polyethylene Glycol Loxenatide significantly reduced fasting blood glucose levels and improved glucose tolerance, as evidenced by decreased area under the curve (AUC) in oral glucose tolerance tests (OGTTs). nih.govmdpi.com Changes in body weight were also observed, with a slight reduction in diabetic mice treated with the compound. mdpi.com These findings suggest a correlation between the presence of Polyethylene Glycol Loxenatide and improvements in glycemic control and body weight in animal models of diabetes.
PK/PD Modeling and Simulation for Predictive Research
Pharmacokinetic/pharmacodynamic (PK/PD) modeling and simulation are valuable tools utilized in preclinical drug development to predict drug-body interactions, optimize experimental design, and potentially reduce the number of studies required for regulatory submission. nih.govmathworks.com While specific detailed PK/PD modeling and simulation data for Polyethylene Glycol Loxenatide in preclinical species were not extensively detailed in the search results, the general application of these techniques in understanding the absorption, distribution, metabolism, and excretion (ADME) of PEGylated drugs is well-established. researchgate.netnih.gov Modeling can help predict the impact of factors like circulation time and release rate on drug concentrations in target tissues. researchgate.net The prolonged half-life of Polyethylene Glycol Loxenatide due to PEGylation makes PK/PD modeling particularly relevant for predicting its long-term effects and optimizing dosing strategies in preclinical and subsequent clinical studies.
In Vitro and In Vivo Efficacy Studies in Non-Human Models
Preclinical studies have extensively evaluated the efficacy of Polyethylene Glycol Loxenatide in both in vitro and in vivo non-human models to elucidate its mechanisms of action and therapeutic potential.
Cellular Assays for Receptor Activation and Downstream Signaling Pathways
In vitro cellular experiments have been conducted to investigate the activation of the GLP-1 receptor and subsequent downstream signaling pathways by Polyethylene Glycol Loxenatide. As a GLP-1RA, Polyethylene Glycol Loxenatide exerts its biological effects primarily through binding to the GLP-1 receptor, a G protein-coupled receptor. semanticscholar.orgnih.gov Studies using HepG2 cells cultured under high glucose conditions demonstrated that Polyethylene Glycol Loxenatide could activate the insulin (B600854) PI3K/AKT signaling pathway, which is often impaired in conditions of glucose metabolism disorder. nih.govfrontiersin.org This activation was evidenced by significantly higher levels of phosphorylated PI3K and AKT proteins in cells treated with Polyethylene Glycol Loxenatide compared to the high glucose control group. nih.gov The presence of a PI3K inhibitor, LY294002, offset the activation of this pathway by Polyethylene Glycol Loxenatide, further confirming the involvement of PI3K/AKT signaling. nih.gov These findings indicate that Polyethylene Glycol Loxenatide directly interacts with cellular mechanisms involved in insulin signaling.
Investigation of Glucose Metabolism Modulation in Animal Models (e.g., Rodent Models of Metabolic Dysfunction)
In vivo studies using rodent models of metabolic dysfunction, such as db/db mice and high-fat diet/streptozotocin-induced diabetic rats, have demonstrated the significant impact of Polyethylene Glycol Loxenatide on glucose metabolism. Treatment with Polyethylene Glycol Loxenatide in db/db mice led to a significant reduction in fasting blood glucose levels and improved glucose tolerance, as measured by OGTTs and the corresponding AUC. nih.govmdpi.comfrontiersin.org These effects were comparable to or greater than those observed with other GLP-1 receptor agonists like liraglutide (B1674861) and loxenatide in some parameters. nih.govfrontiersin.org Polyethylene Glycol Loxenatide also improved insulin sensitivity in diabetic mice. mdpi.com Furthermore, studies in diabetic rats showed that Polyethylene Glycol Loxenatide decreased fasting blood glucose and ameliorated glucose tolerance and hyperinsulinemia. researchgate.netresearchgate.net The compound was also shown to improve lipid metabolism, reducing levels of triglycerides and total cholesterol in diabetic rats. researchgate.netresearchgate.netnih.gov These results collectively highlight the efficacy of Polyethylene Glycol Loxenatide in modulating glucose and lipid metabolism in preclinical models of T2DM.
Table 1: Effects of Polyethylene Glycol Loxenatide on Glucose and Lipid Parameters in Diabetic Rodent Models
| Parameter | Animal Model | Observed Effect of PEG-Loxenatide Treatment | Source |
| Fasting Blood Glucose | db/db mice, Diabetic rats | Significantly reduced | researchgate.netnih.govfrontiersin.orgresearchgate.net |
| Glucose Tolerance | db/db mice, Diabetic rats | Improved (decreased OGTT AUC) | researchgate.netnih.govmdpi.comfrontiersin.orgresearchgate.net |
| Insulin Sensitivity | Diabetic mice | Improved | mdpi.com |
| Serum Insulin Levels | T2DM mice | Significantly increased | nih.govfrontiersin.org |
| Triglycerides | Diabetic rats, db/db mice | Reduced | researchgate.netresearchgate.netnih.gov |
| Total Cholesterol | Diabetic rats, db/db mice | Reduced | researchgate.netresearchgate.netnih.gov |
| Hyperinsulinemia | Diabetic rats | Ameliorated | researchgate.netresearchgate.net |
Studies on Pancreatic β-Cell Function and Preservation Mechanisms in Animal Models
Preclinical research has also investigated the effects of Polyethylene Glycol Loxenatide on pancreatic beta-cell function and potential preservation mechanisms in animal models. GLP-1 is known to promote beta-cell proliferation and inhibit apoptosis. mdpi.comnih.govdoi.org Studies in db/db mice treated with Polyethylene Glycol Loxenatide showed that the compound could block the pancreatic apoptotic pathway. nih.govfrontiersin.org This was associated with a marked increase in the expression of the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic protein Bax, leading to an increased Bcl-2/Bax ratio. nih.gov Polyethylene Glycol Loxenatide also inhibited the activity of the apoptosis enforcer Cleaved-caspase-3. nih.gov These findings suggest that Polyethylene Glycol Loxenatide may inhibit beta-cell apoptosis by restoring the balance between Bcl-2 and Bax and blocking the endogenous apoptotic pathway. nih.gov Furthermore, Polyethylene Glycol Loxenatide treatment promoted the recovery of islet structure and function and increased insulin secretion in these models. nih.govfrontiersin.org Immunohistochemistry studies showed increased insulin and GLP-1 receptor staining in the pancreatic islets of treated mice. frontiersin.org These results indicate a protective effect of Polyethylene Glycol Loxenatide on pancreatic beta-cells in diabetic animal models.
Preclinical Drug-Drug Interaction Studies (DDI)
Preclinical drug-drug interaction (DDI) studies are crucial for evaluating the potential for a new drug to alter the pharmacokinetics or pharmacodynamics of other co-administered medications. A study specifically investigated the potential interaction between Polyethylene Glycol Loxenatide (PEX-168) and warfarin (B611796) in healthy male subjects. patsnap.comnih.gov This open-label, single-arm study assessed the pharmacokinetics of R- and S-warfarin and the pharmacodynamics of warfarin (measured by prothrombin time (PT) and international normalized ratio (INR)) when administered alone and concomitantly with Polyethylene Glycol Loxenatide. patsnap.comnih.gov The results indicated that concomitant administration of Polyethylene Glycol Loxenatide and a single dose of warfarin was well tolerated. nih.gov Importantly, Polyethylene Glycol Loxenatide had no significant effect on the pharmacokinetics or pharmacodynamics of warfarin. nih.gov The geometric mean ratios (GMRs) for the AUC and maximum observed plasma concentration (Cmax) of R- and S-warfarin were within the standard bioequivalence interval of 0.80 - 1.25, indicating no significant alteration in warfarin exposure. nih.gov Similarly, the GMRs for the AUC of INR and PT were close to 1, suggesting no impact on warfarin's anticoagulant effect. nih.gov This preclinical DDI study suggests a low likelihood of a significant interaction between Polyethylene Glycol Loxenatide and warfarin.
Table 2: Effect of Polyethylene Glycol Loxenatide on Warfarin Pharmacokinetics and Pharmacodynamics
Environmental and Sustainable Considerations in Pharmaceutical Compound Development
Life Cycle Assessment (LCA) Methodologies for Pharmaceutical Manufacturing
Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts associated with all the stages of a product's life, from raw material extraction through processing, manufacturing, distribution, use, repair and maintenance, and disposal or recycling. Applying LCA to a pharmaceutical compound like Fulaimei would involve analyzing the environmental burdens at each stage of its existence. This includes the sourcing and production of raw materials (including the peptide components and the polyethylene (B3416737) glycol for pegylation), the chemical synthesis and purification processes, formulation into the final injectable product, packaging, distribution, and ultimately, the disposal of the used product and packaging. While a specific LCA study for Fulaimei is not publicly detailed in the available information, such an assessment would be critical for identifying environmental hotspots in its lifecycle.
Quantification of Greenhouse Gas Emissions from Production Processes
Quantifying greenhouse gas (GHG) emissions from the production processes of Fulaimei would be a key component of an LCA. This involves measuring or estimating the direct and indirect emissions of gases such as carbon dioxide (CO2), methane (B114726) (CH4), and nitrous oxide (N2O) resulting from energy consumption (e.g., electricity, heat), chemical reactions, and material transport during the synthesis of Loxenatide, the pegylation process, and the final drug product manufacturing. Without specific data for Fulaimei, it is understood that pharmaceutical synthesis, particularly complex peptide chemistry and modification like pegylation, can be energy-intensive and may involve the use and release of various chemicals with potential GHG impacts.
Analysis of Energy Consumption and Resource Depletion in Chemical Synthesis
The chemical synthesis of PEG-Loxenatide requires energy for various operations, including heating, cooling, mixing, and separation. An analysis of energy consumption would identify the most energy-intensive steps in the manufacturing process. Resource depletion analysis would assess the use of non-renewable resources, including fossil fuels for energy and raw materials derived from petrochemicals or other finite sources used in the synthesis and formulation of Fulaimei. Optimizing reaction conditions, improving energy efficiency in manufacturing plants, and exploring alternative, renewable energy sources are strategies that would be relevant to reducing the environmental burden associated with Fulaimei's production.
Assessment of Water Use and Water Stress Impacts
Water is essential in pharmaceutical manufacturing processes, used in synthesis, purification, cleaning, and cooling. Assessing water use for Fulaimei production would involve quantifying the total volume of water consumed and evaluating the potential impact on local water resources, particularly in areas experiencing water stress. The production of active pharmaceutical ingredients (APIs) and their subsequent formulation can generate significant volumes of wastewater, which must be treated to remove chemical contaminants before discharge. Responsible water management practices, including water reduction, recycling, and effective wastewater treatment, are important considerations for the sustainable manufacturing of Fulaimei.
Evaluation of Waste Generation and Management Strategies in Pharmaceutical Production
Pharmaceutical manufacturing processes, including those for peptide-based drugs like Fulaimei, generate various types of waste, including chemical waste, solvents, packaging waste, and general solid waste. Evaluating waste generation involves quantifying the amounts and types of waste produced at each stage of manufacturing. Effective waste management strategies are crucial and include minimizing waste generation at the source, recycling and recovering materials where possible (e.g., solvents), and ensuring the safe and environmentally sound treatment and disposal of unavoidable waste, particularly hazardous chemical waste. Hansoh Pharmaceutical has indicated efforts in comprehensive environmental governance, which would encompass waste management practices for their products, including Fulaimei.
Principles of Green Chemistry in the Synthesis of Peptide-Based Drugs
The principles of Green Chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of peptide-based drugs like Fulaimei is vital for improving their environmental profile. This could involve:
Using safer solvents or minimizing solvent use.
Designing syntheses with higher atom efficiency, where a larger proportion of the atoms of the reactants are incorporated into the final product.
Developing more energy-efficient synthetic routes.
Using renewable raw materials where feasible.
Designing the peptide and its modifications (like pegylation) to be less toxic or more easily degradable in the environment after use.
Given that Fulaimei is a PEGylated peptide, green chemistry considerations would apply to both the peptide synthesis and the pegylation chemistry.
Regulatory Science and Environmental Impact Assessment in Drug Development Pathways
Regulatory science plays a critical role in evaluating the environmental impact of new drug candidates throughout the development pathway. Environmental Impact Assessments (EIAs) are often required by regulatory authorities before a new drug can be approved for manufacturing and sale. These assessments evaluate the potential environmental risks associated with the production, use, and disposal of the drug substance and product. For Fulaimei, the development and approval process in China would have involved adherence to relevant environmental laws and regulations, such as the Law of the People's Republic of China on Environmental Impact Assessment and laws concerning the prevention and control of water and solid waste pollution. Regulatory bodies assess data on the drug's potential persistence, bioaccumulation, and toxicity in the environment to determine acceptable levels of release and necessary mitigation measures during manufacturing and beyond.
Q & A
Q. What is the mechanism of action of Fulaimei® in managing type 2 diabetes, and what methodologies are used to validate its target engagement?
Fulaimei® acts as a glucagon-like peptide-1 receptor agonist (GLP-1RA), enhancing glucose-dependent insulin secretion and suppressing glucagon release. Methodologies to validate its mechanism include:
Q. What clinical evidence supports the efficacy of Fulaimei® in glycemic control?
A 24-week randomized, open-label trial compared Fulaimei® with insulin glargine in T2DM patients:
Q. How is the safety profile of Fulaimei® assessed in clinical research?
Safety evaluations include:
- Adverse event (AE) tracking : Systematic recording of hypoglycemia, gastrointestinal events, and injection-site reactions.
- Statistical analysis : Incidence rates are compared using chi-square tests. For example, Fulaimei® showed ≤2.2% hypoglycemia risk, significantly lower than insulin glargine .
Advanced Research Questions
Q. How does Fulaimei®'s PEGylation technology influence its pharmacokinetics, and what methods optimize its formulation stability?
Fulaimei® uses third-generation PEGylation to prolong half-life and improve solubility. Key methodologies:
- Size-exclusion chromatography (SEC) : To verify PEG-loxenatide conjugate purity.
- Pharmacokinetic (PK) modeling : Non-compartmental analysis (NCA) of plasma concentration-time curves in phase I trials.
- Accelerated stability studies : Assessing degradation under stress conditions (e.g., high temperature) via HPLC .
Q. What experimental designs address contradictions in cross-trial comparisons of GLP-1RAs?
Discrepancies in HbA1c reduction (e.g., Fulaimei®: −1.34% vs. semaglutide: −1.4%) require:
- Meta-regression analysis : Adjusting for covariates like baseline HbA1c, trial duration, and dosing protocols.
- Network meta-analysis (NMA) : Indirect comparisons using Bayesian frameworks to rank efficacy/safety.
- Sensitivity analyses : Excluding trials with high risk of bias (e.g., open-label designs) .
Q. How can researchers optimize dosing regimens for Fulaimei® in subpopulations (e.g., renal-impaired patients)?
Methodological approaches include:
- Population PK/PD modeling : Using NONMEM to estimate clearance rates in renal-impaired cohorts.
- Adaptive trial designs : Dose escalation based on interim PK/PD data.
- Biomarker stratification : Correlating glomerular filtration rate (eGFR) with drug exposure .
Methodological Guidance
Q. What statistical methods are recommended for analyzing glucose variability in Fulaimei® trials?
- Coefficient of variation (CV) : Calculated as (SD/mean glucose) × 100.
- Mixed-effects models : Accounting for repeated CGM measurements within subjects.
- Time-series analysis : Detecting patterns in glucose fluctuations using Fourier transforms .
Q. How should researchers design studies to assess Fulaimei®'s long-term cardiovascular outcomes?
- Endpoint selection : Major adverse cardiovascular events (MACE) as primary endpoints.
- Sample size calculation : Power analysis based on expected hazard ratios (e.g., 15% risk reduction).
- Blinding protocols : Double-dummy designs to minimize bias in open-label GLP-1RA trials .
Data Presentation Standards
- Tables : Use APA formatting for clinical metrics (mean ± SD, 95% CIs).
- Reproducibility : Detailed experimental protocols must align with Beilstein Journal of Organic Chemistry guidelines, including compound characterization data and statistical code .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
